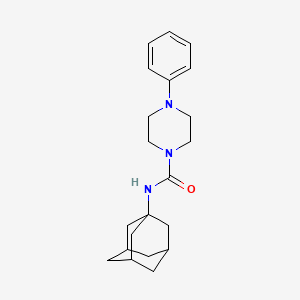

N-adamantanyl(4-phenylpiperazinyl)carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C21H29N3O |

|---|---|

Molekulargewicht |

339.5 g/mol |

IUPAC-Name |

N-(1-adamantyl)-4-phenylpiperazine-1-carboxamide |

InChI |

InChI=1S/C21H29N3O/c25-20(22-21-13-16-10-17(14-21)12-18(11-16)15-21)24-8-6-23(7-9-24)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2,(H,22,25) |

InChI-Schlüssel |

TWCHKBJJBKJXBP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |

Löslichkeit |

12.7 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds in absolute benzene at reduced temperatures (0–5°C) to mitigate exothermic side reactions. A stoichiometric excess of 4-phenylpiperazine (2:1 ratio relative to acyl chloride) ensures complete conversion, with the base neutralizing HCl byproducts. The general pathway is:

Workup involves sequential washing with aqueous HCl (5%), NaHCO₃ (5%), and brine, followed by drying over anhydrous Na₂SO₄ and recrystallization from ethanol.

Analytical Validation

Key characterization data include:

-

IR Spectroscopy : A strong absorption band at 1640–1660 cm⁻¹ confirms the amide C=O stretch.

-

¹H NMR (DMSO-d₆): Adamantyl protons resonate as multiplet clusters at δ 1.60–2.10 ppm , while piperazine signals appear as triplets (δ 2.50–3.50 ppm) and aromatic protons as a multiplet (δ 6.80–7.30 ppm).

-

Elemental Analysis : Reported values align with theoretical C, H, N percentages (e.g., C: 75.2%, H: 8.4%, N: 10.1%).

Coupling Agent-Mediated Synthesis

Modern peptide coupling reagents, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) , enable efficient amide bond formation under mild conditions, circumventing the need for acid chloride intermediates.

Protocol and Optimization

Adamantanecarboxylic acid (1 equiv) is activated with HATU (1.2 equiv) and DIPEA (2 equiv) in anhydrous DMF at 0°C for 15 minutes. Subsequent addition of 4-phenylpiperazine (1.1 equiv) and stirring at room temperature for 12–18 hours yields the product. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the carboxamide in 75–85% yield .

Advantages and Limitations

-

Yield Superiority : Higher yields compared to classical methods due to suppressed side reactions.

-

Cost Considerations : HATU’s expense limits large-scale applications.

Catalytic Synthesis Using Boric Acid

A solvent-mediated, catalyst-driven approach employs boric acid to facilitate direct coupling between adamantanecarboxylic acid and 4-phenylpiperazine in o-xylene .

Reaction Parameters

Efficiency and Scalability

-

Green Chemistry Merit : Avoids hazardous solvents and coupling agents, favoring industrial scalability.

Comparative Analysis of Synthetic Methods

| Method | Yield | Conditions | Cost | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 65–70% | 0–5°C, benzene | Low | Moderate |

| HATU-Mediated | 75–85% | RT, DMF | High | Low |

| Boric Acid Catalyzed | 70–78% | 140°C, o-xylene | Low | High |

| Isocyanate (Theoretical) | N/A | RT, THF | Moderate | Moderate |

Key Observations :

Analyse Chemischer Reaktionen

Hydrolysis and Stability

The carboxamide bond resists hydrolysis under mild conditions but decomposes under strongly acidic or basic environments. Hydrolysis in 10% NaOH at 100°C yields adamantane-1-carboxylic acid and 4-phenylpiperazine ( , ):

\text{C}_{21}\text{H}_{29}\text{N}_3\text{O} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{C}_{10}\text{H}_{15}\text{O}_2 + \text{C}_{10}\text{H}_{14}\text{N}_2}

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 10% NaOH, 100°C | 2.3 × 10⁻⁴ | 50 min |

| 10% HCl, 100°C | 1.8 × 10⁻⁴ | 64 min |

Functional Group Transformations

The piperazine nitrogen and adamantane carboxamide group participate in further modifications:

Alkylation

Reaction with benzyl bromides in acetone forms S-arylmethyl derivatives (e.g., 8d in ):

| Reagent | Product | Yield | Biological Activity |

|---|---|---|---|

| 4-Bromobenzyl bromide | 4-Bromobenzylthiourea derivative | 77% | Antibacterial (MIC: 2 µg/mL) |

Coordination Chemistry

The carboxamide’s carbonyl oxygen binds to metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for antimicrobial applications ( ):

Comparative Reaction Analysis

The table below contrasts synthetic routes for adamantane-piperazine hybrids:

Side Reactions and Byproduct Management

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The molecular formula of N-adamantanyl(4-phenylpiperazinyl)carboxamide is C_{19}H_{26}N_{2}O, with a molecular weight of approximately 339.47 g/mol. The compound is synthesized through the reaction of 1-adamantyl isothiocyanate with 1-phenylpiperazine in an ethanol solvent under reflux conditions, achieving yields around 91% . The carboxamide linkage is crucial for its biological activity, facilitating interactions with various biological targets.

Pharmacological Applications

This compound exhibits significant pharmacological properties, including:

- Antibacterial Activity : Research indicates that this compound may inhibit bacterial growth effectively, potentially targeting specific bacterial strains due to its structural characteristics that enhance binding to bacterial targets .

- Antiviral Properties : Compounds with adamantane derivatives are known for their antiviral effects. This compound may contribute to the development of new antiviral agents .

- Anticancer Potential : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells. Its structural features allow it to interact with cellular mechanisms involved in cancer progression .

- Central Nervous System Disorders : The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders .

Comparative Analysis with Related Compounds

The following table summarizes various compounds related to this compound, highlighting their structures and biological activities:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Adamantane + Piperazine | Antibacterial, Antiviral | High stability due to adamantane |

| N-(3,4-dichlorophenyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carboxamide | Piperazine Derivative | Anticancer | Contains dichlorophenyl group |

| N-(4-butylphenyl)adamantane-1-carboxamide | Adamantane + Phenyl | Antiviral | Butyl substituent enhances solubility |

| N,4-dimethyl-N-phenylpiperazine-1-carboxamide | Piperazine Derivative | CNS Activity | Dimethyl substitution alters receptor binding |

Antimicrobial Activity

A study demonstrated that this compound exhibited potent antimicrobial activity against various clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to established antibiotics .

Anticancer Efficacy

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). Results showed significant inhibition of cell proliferation, with IC50 values indicating strong anticancer potential .

Central Nervous System Studies

Research involving animal models has indicated that this compound may possess neuroprotective properties. The compound demonstrated an ability to reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases .

Wirkmechanismus

Der Wirkungsmechanismus von N-Adamantyl(4-phenylpiperazinyl)carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Der Adamantankern bietet ein starres Gerüst, das die Bindungsaffinität erhöhen kann, während das Phenylpiperazin-Molekül durch Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und π-π-Stapelung mit verschiedenen biologischen Zielstrukturen interagieren kann. Die Carboxamidgruppe kann stabile Amidbindungen bilden, was zur Gesamtstabilität und Bioaktivität der Verbindung beiträgt.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Antileishmanial Carboxamide Derivatives

highlights dihydropyrimidinone (DHPM) carboxamides, where substituent position and carboxamide type critically influence antileishmanial activity. Key comparisons include:

Key Insight : The adamantane group in the target compound may compensate for the absence of DHPM-specific structural features by improving pharmacokinetic properties. However, the lack of meta-substituted halogens on its phenyl ring (compared to active DHPMs) could limit antileishmanial potency .

Pest Control Carboxamides

evaluates carboxamide compounds in seed treatment formulations.

Key Insight : The adamantane group’s hydrophobicity could enhance pesticidal formulations by increasing seed coating durability, though its larger size might require adjusted weight ratios for optimal synergy with co-compounds .

Piperidine vs. Piperazine Carboxamides

describes 1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide, a piperidine-based analog. Differences in ring structure and substituents yield distinct properties:

However, the acetyl and halogen groups in the piperidine analog could enhance electrophilic reactivity or substrate specificity .

Biologische Aktivität

N-adamantanyl(4-phenylpiperazinyl)carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-adamantylamine with 4-phenylpiperazine in the presence of appropriate coupling agents. The process yields a compound characterized by its unique adamantane structure, which enhances its pharmacological properties.

Biological Activities

The biological activities of this compound have been extensively studied, revealing several promising pharmacological effects:

1. Anticancer Activity:

Research indicates that adamantane derivatives, including this compound, exhibit potent anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. The mechanism involves the activation of pro-apoptotic pathways and cell cycle arrest at the S and G2/M phases .

2. Antimicrobial Activity:

The compound has demonstrated significant antimicrobial effects against a range of pathogens. Studies have shown that it possesses bactericidal activity against clinically relevant bacteria such as Staphylococcus aureus and Salmonella typhimurium. The mechanism is believed to involve disruption of bacterial cell wall integrity and inhibition of key metabolic pathways .

3. Hypoglycemic Effects:

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its hypoglycemic activity. Experimental models indicate that it can lower blood glucose levels, making it a candidate for further research in diabetes management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:

- Adamantane Core: The adamantane moiety enhances lipophilicity and cellular penetration, contributing to increased bioactivity.

- Piperazine Ring: Modifications on the piperazine ring influence receptor interactions and selectivity towards specific biological targets .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

Q & A

Q. What are the established synthetic routes for N-adamantanyl(4-phenylpiperazinyl)carboxamide, and what yields are typically achieved?

The compound is synthesized via carboxamide coupling between adamantane-derived amines and 4-phenylpiperazine intermediates. A general procedure involves activating the carboxylic acid (e.g., 5-iodo-benzofuran-2-carboxylic acid) with coupling agents like HATU, followed by reaction with 4-(4-substituted-phenylpiperazin-1-yl)butan-1-amine. Yields up to 85% are reported, with purification via mass-directed preparative LC and recrystallization (e.g., HCl salt in CHCl₃) . NMR (¹H, 13C) and melting point analysis are critical for structural validation .

Q. How does this compound interact with dopamine receptors, and what affinity values are observed?

The adamantane and 4-phenylpiperazine moieties confer high affinity for dopamine D3 receptors (D3R). Binding assays show subnanomolar Ki values (e.g., 0.2–0.5 nM for D3R), with selectivity over D2R (10–50-fold). The carboxamide carbonyl is essential for D3R binding, while substituents on the phenylpiperazine ring modulate selectivity .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Key methods include:

- ¹H/13C NMR : To confirm regiochemistry and purity (e.g., δ 1.68–1.73 ppm for adamantane protons) .

- Mass-directed preparative LC : For isolating intermediates with >95% purity .

- Melting point analysis : To verify salt forms (e.g., HCl salt at 265–266°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution on the phenylpiperazine ring) impact D3R vs. D2R selectivity?

2,3-Dichloro or 2-methoxy substituents on the phenylpiperazine ring enhance D3R selectivity by optimizing hydrophobic interactions with the receptor’s extracellular loop 2 (EL2). For example, 2,3-dichloro derivatives show >50-fold selectivity for D3R over D2R, while unsubstituted analogs exhibit reduced discrimination. Molecular docking studies suggest steric and electronic complementarity with D3R’s orthosteric site .

Q. What methodological approaches resolve discrepancies between in vitro binding affinity and in vivo functional activity?

In vitro binding assays (e.g., radioligand competition) may not account for pharmacokinetic factors like blood-brain barrier penetration. Advanced workflows combine:

- Functional assays : Measuring cAMP inhibition or β-arrestin recruitment in D3R-expressing cell lines.

- In vivo models : Behavioral tests (e.g., locomotor activity in rodents) to correlate target engagement with efficacy .

Q. How can enantioselective synthesis improve pharmacological profiles, and what chiral resolution methods are effective?

Enantiomers of analogous carboxamides show divergent D3R binding (e.g., (R)-enantiomers with 10-fold higher affinity than (S)). Chiral HPLC or asymmetric catalysis (e.g., Evans’ oxazolidinones) can isolate enantiomers. In vivo studies reveal enantiomer-specific metabolic stability, impacting therapeutic windows .

Q. What computational strategies guide the design of metabolically stable analogs?

Density functional theory (DFT) predicts metabolic soft spots (e.g., adamantane oxidation). Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring reduces CYP450-mediated degradation. Molecular dynamics simulations validate these modifications’ effects on receptor binding .

Q. How do researchers address variability in receptor binding data across different assay conditions?

Standardized protocols are critical:

- Membrane preparation : Use identical cell lines (e.g., HEK293-D3R) and buffer conditions (pH 7.4, Mg²⁺).

- Radioligand selection : [³H]PD128907 for D3R vs. [³H]spiperone for D2R. Discrepancies may arise from differences in G protein coupling or allosteric modulator presence .

Q. What in vivo models are most relevant for evaluating therapeutic potential in neuropsychiatric disorders?

- Conditioned place preference (CPP) : Assesses reward-related behavior in addiction models.

- Prepulse inhibition (PPI) : Tests sensorimotor gating in schizophrenia models. D3R-selective antagonists show efficacy in reducing cocaine-seeking behavior in rodents, but dose optimization is required to avoid off-target D2R effects .

Q. How can structure-activity relationship (SAR) studies balance D3R affinity and pharmacokinetic properties?

Systematic SAR involves:

- Lipophilicity optimization : LogP adjustments via alkyl chain length (e.g., butyl vs. pentyl linkers) to enhance BBB penetration.

- Polar surface area reduction : Truncating the carboxamide chain improves oral bioavailability.

In vivo PK studies in rodents guide lead optimization, with LC-MS/MS quantifying plasma and brain exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.